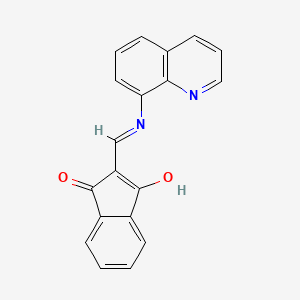

2-((8-Quinolylamino)methylene)indane-1,3-dione

説明

特性

IUPAC Name |

3-hydroxy-2-(quinolin-8-yliminomethyl)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-18-13-7-1-2-8-14(13)19(23)15(18)11-21-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFZNFCFHWWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC4=C3N=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((8-Quinolylamino)methylene)indane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. According to studies conducted under the National Cancer Institute (NCI) protocols, this compound exhibited significant antimitotic activity. The mean GI50 (the concentration required to inhibit cell growth by 50%) and TGI (the concentration at which total growth inhibition occurs) values were reported as 15.72 μM and 50.68 μM, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line Type | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Non-small cell lung cancer HOP-62 | 15.72 | 50.68 | 91.85 |

| CNS cancer SF-539 | -49.97 | - | - |

| Melanoma MDA-MB-435 | -22.59 | - | - |

| Ovarian cancer OVCAR-8 | -27.71 | - | - |

| Prostate cancer DU-145 | -44.35 | - | - |

| Breast cancer MDA-MB-468 | -15.65 | - | - |

The compound demonstrated a broad spectrum of activity across multiple tumor types, indicating its potential as a multi-targeted anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of tubulin polymerization, a critical process for cell division. In vitro studies have shown that this compound can inhibit the formation of microtubules, thereby leading to cell cycle arrest and apoptosis in sensitive cancer cell lines .

Pharmacokinetic Properties

Pharmacokinetic studies using SwissADME software indicate that the compound possesses favorable drug-like properties, including good solubility and permeability profiles. Its calculated LogP value suggests that it is likely to exhibit moderate lipophilicity, which is beneficial for cellular uptake .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study in Lung Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of non-small cell lung cancer.

- Breast Cancer Models : In another study involving MDA-MB-468 cells, the compound showed a dose-dependent inhibition of cell proliferation, reinforcing its potential as a therapeutic agent against breast cancer.

科学的研究の応用

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of indane-1,3-dione compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various indane-1,3-dione derivatives that demonstrated potent antibacterial and antifungal activities against several pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

1.2 Anticancer Properties

Indane-1,3-dione derivatives have shown promise in anticancer research. For instance, compounds similar to 2-((8-Quinolylamino)methylene)indane-1,3-dione have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

1.3 Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This property positions them as potential leads for developing multi-functional anti-Alzheimer's agents .

Material Science Applications

2.1 Organic Electronics

This compound has been investigated for its application in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films with good charge transport properties makes it suitable for use in electronic devices .

2.2 Photovoltaic Devices

The compound has also been studied as a potential material for photovoltaic applications. Its unique electronic properties allow it to effectively absorb light and convert it into electrical energy, making it a candidate for use in solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between quinoline derivatives and indane-1,3-dione under specific conditions to yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |

| Study 3 | Neuroprotection | Inhibited amyloid-beta aggregation with an efficacy rate of over 40%. |

| Study 4 | Organic Electronics | Achieved high mobility rates in thin-film transistors made from the compound. |

化学反応の分析

Nucleophilic Additions at Carbonyl Groups

The electron-deficient carbonyl groups of indane-1,3-dione are susceptible to nucleophilic attack. Examples include:

2.1. Hydrazine Reactions

Reaction with hydrazine derivatives forms hydrazone complexes, which can cyclize into heterocycles (e.g., thiazoles or pyrazoles) .

Example :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazinecarboxamide | Bis-thiazole derivatives | EtOH, triethylamine | 78–89% |

2.2. Grignard Reagents

Grignard reagents (e.g., RMgX) add to the carbonyl groups, forming tertiary alcohols. Subsequent dehydration can yield alkenes.

Condensation Reactions

The imine linkage (-CH=N-) enables further condensations:

3.1. Knoevenagel with Active Methylene Compounds

The methylene group adjacent to the imine can undergo Knoevenagel reactions with reagents like malononitrile or ethyl cyanoacetate, forming extended π-conjugated systems .

Example :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Malononitrile | Tetracyano-substituted derivative | EtOH, piperidine, Δ | 34–45% |

3.2. Schiff Base Formation

The imine group can react with aldehydes or ketones, forming Schiff bases that stabilize metal complexes (e.g., with Cu²⁺ or Fe³⁺) .

4.1. Intramolecular Cyclization

Under acidic or thermal conditions, the quinoline nitrogen can attack the carbonyl carbon, forming fused heterocycles (e.g., indenoquinolines) .

Example :

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄, 80°C | Oxazoline derivatives | 84% |

4.2. Photochemical Cyclization

UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) induces [2+2] cycloadditions or radical-based dimerization .

Oxidation and Reduction

-

Oxidation : The indane-1,3-dione core resists oxidation, but the methylene group can be oxidized to a carbonyl using strong oxidants (e.g., NBS/DMSO) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to an amine, yielding 2-((8-quinolylamino)methyl)indane-1,3-dione .

Coordination Chemistry

The quinoline nitrogen and carbonyl oxygen atoms act as bidentate ligands for transition metals (e.g., Cu, Fe), forming complexes with potential catalytic or medicinal applications .

類似化合物との比較

Key Observations :

- Synthesis: Most derivatives utilize condensation or nucleophilic substitution reactions. The 8-quinolylamino derivative likely follows similar Knoevenagel pathways, though yields and conditions may vary with the steric and electronic nature of the substituent.

- Substituent Impact: Electron-withdrawing groups (e.g., sulfonyl in ) enhance electrophilicity, while aromatic amines (e.g., quinolylamino) may improve binding to biological targets.

Physicochemical Properties

- Solubility: Derivatives with polar substituents (e.g., sulfonamide in ) exhibit improved aqueous solubility compared to hydrophobic groups like phenyl hydrazones. The quinoline moiety may reduce solubility unless functionalized with hydrophilic groups.

- Thermal Stability : High melting points (e.g., 215–217°C for ) correlate with rigid aromatic substituents. The target compound’s stability is expected to align with this trend.

Q & A

Q. How can researchers optimize the synthetic route for 2-((8-Quinolylamino)methylene)indane-1,3-dione to improve yield and purity?

-

Methodological Answer : Begin by adapting protocols from structurally similar quinoline-indole hybrids. For example, coupling reactions using carbodiimide-based reagents (e.g., EDCI) under inert atmospheres (argon) and low temperatures (0°C) minimize side reactions . Monitor reaction progress via TLC with silica gel plates (F254 Merck) and use methanolic dichloromethane (2–5%) for column chromatography purification. Post-synthesis Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by neutralization with NaHCO₃ ensures high purity . Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (8–12 hours) based on real-time TLC analysis.

-

Key Data :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling reagent | EDCI + DMAP catalyst | |

| Reaction temperature | 0°C → RT | |

| Purification solvent | 2–5% MeOH in DCM |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

-

Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify connectivity and functional groups. For example, the quinoline NH proton typically appears as a singlet near δ 12.00 ppm in DMSO-d₆, while the indane-1,3-dione carbonyl carbons resonate at δ 161–154 ppm . High-resolution mass spectrometry (HR-MS) with ESI/APCI ionization confirms molecular mass (e.g., observed [M+H]⁺ within ±0.1 ppm of theoretical). Cross-validate purity via melting point analysis and HPLC with UV detection (λ = 254 nm).

-

Example NMR Data :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Quinoline NH | 12.00 (s) | Singlet | |

| Indane-dione C=O | 161.44, 154.70 | - |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Standardize assays using:

- Positive controls : Compare with known inhibitors (e.g., 8-hydroxyquinoline analogs).

- Dose-response curves : Test concentrations from 0.1–100 μM to identify IC₅₀ discrepancies.

- Purity validation : Re-test compounds with ≥95% HPLC purity and characterize residual solvents (e.g., DCM, TFA) via GC-MS.

Cross-reference spectral data (e.g., HR-MS, NMR) with published values to rule out structural misassignment .

Q. What strategies are effective for probing the mechanism of action of this compound in metal chelation studies?

-

Methodological Answer : Conduct UV-Vis titration experiments in buffered solutions (pH 7.4) to monitor ligand-metal binding. For example, track absorbance shifts at λ = 250–400 nm upon incremental addition of metal ions (e.g., Fe³⁺, Cu²⁺). Use Job’s plot analysis to determine stoichiometry. Complement with DFT calculations to model chelation sites (e.g., quinoline nitrogen and dione carbonyl groups). Validate via X-ray crystallography of metal-ligand complexes .

-

Example Metal-Binding Data :

| Metal Ion | Observed λ shift (nm) | Proposed Stoichiometry |

|---|---|---|

| Fe³⁺ | +25 (bathochromic) | 1:1 (L:M) |

| Cu²⁺ | +18 | 2:1 (L:M) |

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Systematically modify:

-

Quinoline ring : Introduce electron-withdrawing groups (e.g., -NO₂ at C-5) to enhance metal affinity.

-

Indane-dione core : Replace with naphthoquinone to alter redox properties.

Test analogs in standardized assays (e.g., antimicrobial disk diffusion, ROS scavenging). Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. Prioritize analogs with ClogP < 3 for improved bioavailability.- SAR Design Framework :

| Modification Site | Functional Group Tested | Biological Impact |

|---|---|---|

| Quinoline C-8 position | -NH₂ vs. -OCH₃ | ↑ Metal chelation |

| Indane-dione substitution | Naphthoquinone | ↑ Redox activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。